molecular formula C9H13NO2S B13644453 Benzeneethanesulfonamide, N-methyl- CAS No. 95339-74-5

Benzeneethanesulfonamide, N-methyl-

Cat. No.: B13644453
CAS No.: 95339-74-5
M. Wt: 199.27 g/mol
InChI Key: SRESMQYZCCSHOY-UHFFFAOYSA-N
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Description

Benzeneethanesulfonamide, N-methyl- is an organic compound with the molecular formula C9H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanesulfonamide, N-methyl- typically involves the reaction of benzeneethanesulfonyl chloride with N-methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2CH2SO2Cl+CH3NH2C6H5CH2CH2SO2NHCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{NHCH}_3 + \text{HCl} C6​H5​CH2​CH2​SO2​Cl+CH3​NH2​→C6​H5​CH2​CH2​SO2​NHCH3​+HCl

Industrial Production Methods: Industrial production of Benzeneethanesulfonamide, N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Benzeneethanesulfonamide, N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzeneethanesulfonic acid.

    Reduction: Benzeneethaneamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzeneethanesulfonamide, N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes involved in disease pathways.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanesulfonamide, N-methyl- involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the enzyme’s normal function, leading to various biological effects, such as reduced tumor growth in cancer cells.

Comparison with Similar Compounds

    Benzeneethanesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-Methylbenzenesulfonamide: Similar structure but with a different alkyl chain length.

    Sulfanilamide: A simpler sulfonamide with a different substitution pattern on the benzene ring.

Uniqueness: Benzeneethanesulfonamide, N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

95339-74-5

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-methyl-2-phenylethanesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

SRESMQYZCCSHOY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC=CC=C1

Origin of Product

United States

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